molecular formula C13H9NO4 B11813862 6-(2-Formylphenoxy)nicotinic acid

6-(2-Formylphenoxy)nicotinic acid

Katalognummer: B11813862
Molekulargewicht: 243.21 g/mol
InChI-Schlüssel: SKSSJJQVNAKLTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-Formylphenoxy)nicotinic acid is an organic compound that features a nicotinic acid moiety substituted with a 2-formylphenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Formylphenoxy)nicotinic acid typically involves the condensation of 2-formylphenol with nicotinic acid derivatives. One common method includes the reaction of 2-formylphenol with 6-chloronicotinic acid in the presence of a base such as potassium carbonate, followed by acidification to yield the desired product .

Industrial Production Methods

Industrial production methods for nicotinic acid derivatives often involve multicomponent reactions and the use of environmentally friendly reagents. For example, nicotinic acid can be produced by the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method, while effective, produces nitrous oxide as a by-product, which poses environmental challenges.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2-Formylphenoxy)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 6-(2-Carboxyphenoxy)nicotinic acid.

    Reduction: 6-(2-Hydroxyphenoxy)nicotinic acid.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-(2-Formylphenoxy)nicotinic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(2-Formylphenoxy)nicotinic acid involves its interaction with specific molecular targets. For example, in coordination chemistry, it acts as a ligand, binding to metal ions through its carboxyl and formyl groups. This binding can influence the electronic properties of the metal center, leading to various catalytic activities .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C13H9NO4

Molekulargewicht

243.21 g/mol

IUPAC-Name

6-(2-formylphenoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C13H9NO4/c15-8-10-3-1-2-4-11(10)18-12-6-5-9(7-14-12)13(16)17/h1-8H,(H,16,17)

InChI-Schlüssel

SKSSJJQVNAKLTA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C=O)OC2=NC=C(C=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.